molecular formula C22H21N5O3 B11010922 2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11010922
M. Wt: 403.4 g/mol
InChI Key: USMIUFHMQUVTLZ-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an isoindole ring, and a dioxo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne . The isoindole ring can be synthesized via a condensation reaction involving phthalic anhydride and an appropriate amine. The final step involves coupling the triazole and isoindole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as employing high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The isoindole ring may interact with aromatic residues in proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a triazole ring and an isoindole ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-14(2)10-27-21(29)18-8-5-16(9-19(18)22(27)30)20(28)25-17-6-3-15(4-7-17)11-26-13-23-12-24-26/h3-9,12-14H,10-11H2,1-2H3,(H,25,28)

InChI Key

USMIUFHMQUVTLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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